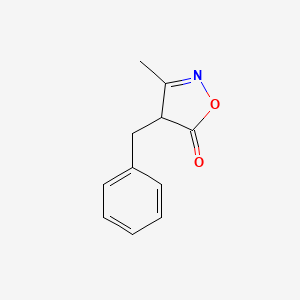

4-benzyl-3-methylisoxazol-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

72745-66-5 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-benzyl-3-methyl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C11H11NO2/c1-8-10(11(13)14-12-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

UFNHQGLDHDJURB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=O)C1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyl 3 Methylisoxazol 5 4h One and Its Derivatives

Conventional Synthetic Routes to Isoxazol-5(4H)-ones

Traditional methods for synthesizing the isoxazol-5(4H)-one core often involve cyclization and condensation reactions.

Cyclization of Oxoesters with Hydroxylamine (B1172632)

A primary and long-standing method for the synthesis of isoxazol-5(4H)-ones is the cyclization reaction between a β-ketoester, such as ethyl acetoacetate (B1235776), and hydroxylamine. mdpi.comniscpr.res.innih.gov This reaction can be performed under acidic or basic conditions. mdpi.com The process involves the initial formation of an oxime intermediate through the reaction of hydroxylamine with the keto group of the β-ketoester. mdpi.com This intermediate then undergoes intramolecular cyclization to yield the 3-substituted-isoxazol-5(4H)-one. mdpi.com A significant challenge with this method is the potential for the formation of the isomeric 3-isoxazolol as a byproduct. nih.govacs.orgacs.org The regioselectivity of the reaction, which dictates the formation of the desired 5-isoxazolone over its isomer, is highly dependent on carefully controlled reaction conditions, particularly pH and temperature. researchgate.net

Condensation of Benzaloximes with 1,3-Dicarbonyls

Another established route involves the condensation of benzaldoximes with 1,3-dicarbonyl compounds. mdpi.comniscpr.res.inclockss.org This method provides an alternative pathway to the isoxazolone ring system. While effective, this approach, like other conventional methods, may require specific catalysts and reaction conditions to achieve good yields and purity. niscpr.res.inclockss.org

Two-Step Approaches Involving Knoevenagel Condensation

A common two-step approach first involves the synthesis of a 3-substituted-isoxazol-5(4H)-one from a 1,3-dicarbonyl compound and hydroxylamine. mdpi.comresearchgate.net This is then followed by a Knoevenagel condensation with an appropriate aldehyde to introduce the desired substituent at the 4-position. mdpi.comresearchgate.netbohrium.com For instance, 3-methylisoxazol-5(4H)-one can be reacted with benzaldehyde (B42025) in a Knoevenagel condensation to yield 4-benzylidene-3-methylisoxazol-5(4H)-one. A plausible mechanism for this condensation has been proposed. bohrium.com This two-step process allows for greater control over the final structure of the molecule. This type of reaction has been utilized in the one-pot synthesis of functionalized isoxazole-thiolane hybrids. irins.orgrsc.org

Multicomponent Reaction (MCR) Strategies

To overcome some of the limitations of conventional methods, such as lengthy reaction times and the generation of byproducts, multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of isoxazol-5(4H)-ones. semanticscholar.orgscirp.org MCRs offer advantages like operational simplicity, atom economy, and reduced waste. semanticscholar.orgscirp.org

One-Pot Three-Component Cyclo-condensation Protocols

A widely adopted MCR strategy is the one-pot, three-component reaction involving an aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. ias.ac.inorientjchem.orgsemanticscholar.orgmdpi.comniscpr.res.inclockss.orgscirp.orgresearchgate.net This approach directly yields 4-substituted-3-methylisoxazol-5(4H)-ones in a single synthetic operation. scirp.org A variety of catalysts have been employed to facilitate this reaction, including:

Citric acid orientjchem.orgsemanticscholar.org

Pyruvic acid ias.ac.in

ZSM-5 researchgate.net

p-Toluene sulfonic acid (PTSA) scirp.org

Amine-functionalized cellulose (B213188) mdpi.com

Sodium malonate niscpr.res.in

2-Aminopyridine clockss.org

These catalysts often allow the reaction to proceed under mild and environmentally friendly conditions, such as in aqueous media. ias.ac.inorientjchem.orgsemanticscholar.orgresearchgate.net

Investigation of Reaction Conditions: Temperature and Reaction Time Optimization

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the synthesis of 4-benzyl-3-methylisoxazol-5(4H)-one and its derivatives. Key parameters that are frequently investigated include the choice of catalyst, solvent, temperature, and reaction time. ias.ac.inorientjchem.orgsemanticscholar.orgmdpi.comniscpr.res.inresearchgate.net

Temperature: The effect of temperature on reaction outcomes has been systematically studied. For instance, in the pyruvic acid-catalyzed synthesis, increasing the temperature from room temperature to 80°C showed a considerable improvement in the yield of the desired isoxazolone. ias.ac.in Similarly, in the synthesis of isoxazole-containing influenza A virus inhibitors, a higher temperature of 150°C in a microwave-assisted Suzuki coupling reaction resulted in a better yield compared to 120°C. nih.gov However, in some organocatalyzed syntheses, room temperature has been found to be the optimal condition, with no significant improvement observed at higher temperatures. mdpi.com In a Lewis acid-promoted synthesis, increasing the temperature to 140°C actually led to a decrease in the reaction yield. beilstein-journals.org

Reaction Time: Reaction times can vary significantly depending on the chosen methodology and conditions. Multicomponent reactions often offer the advantage of shorter reaction times. ias.ac.in For example, using citric acid as a catalyst, reactions can be completed within 5-24 hours with good yields. orientjchem.orgsemanticscholar.org The use of ultrasound irradiation can further accelerate the reaction, with some protocols reporting reaction times as short as 15-30 minutes. researchgate.net In a microwave-assisted synthesis, the reaction time for producing 3-methyl-4-arylmethylene-isoxazole-5(4H)-one was reduced to 3 minutes, compared to 8 hours for a conventional method. researchgate.net Optimization of the reaction time in a Suzuki-Miyaura cross-coupling reaction showed that reducing the time from 60 to 30 minutes had minimal impact on the yield. nih.gov

The table below summarizes the optimization of reaction conditions for the synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one using citric acid as a catalyst.

| Entry | Citric Acid (g) | Time (min) | Conversion (%) | Yield (%) |

| 1 | 0 | - | 0 | 0 |

| 2 | 0.2 | 24 | 20 | 15 |

| 3 | 0.5 | 24 | 40 | 30 |

| 4 | 1 | 24 | 70 | 60 |

| 5 | 1.5 | 24 | 90 | 85 |

| 6 | 1.9 | 24 | 95 | 90 |

| 7 | 2 | 24 | 95 | 90 |

| Data sourced from Rikani & Setamdideh (2016). semanticscholar.org |

The following table presents a comparison of different catalysts used in the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, highlighting the impact on reaction time and yield.

| Entry | Catalyst | Conditions | Time (h) | Yield (%) | Recyclable |

| 1 | Dowex1-x8OH | H₂O/R.T. | 1 | 95 | Yes |

| 2 | Dowex(R)WX4 | H₂O/R.T. | 0.5 | 96 | Yes |

| 3 | Pyridine (B92270) | EtOH/reflux | 3 | 71 | No |

| 4 | Catalyst-free | grinding | 0.8 | 61 | - |

| 5 | Sodium tetraborate | H₂O/R.T. | 0.83 | 95 | No |

| 6 | Sodium benzoate | H₂O/R.T. | 1.5 | 87 | No |

| Data sourced from a 2016 study on one-pot green synthesis. researchgate.net |

Catalytic Approaches in Isoxazolone Synthesis

Catalysis plays a pivotal role in the multicomponent synthesis of isoxazol-5(4H)-ones, which typically involves the condensation of a β-ketoester, hydroxylamine, and an aldehyde. Both acid and organocatalysis have proven effective in facilitating this transformation.

Acid Catalysis

Acid catalysts, including both Brønsted and Lewis acids, are widely used to promote the synthesis of isoxazol-5(4H)-one derivatives. These catalysts activate the carbonyl groups of the reactants, thereby facilitating the key condensation and cyclization steps of the reaction.

Brønsted acids, particularly naturally occurring and biodegradable organic acids, have gained prominence as green catalysts for the synthesis of isoxazol-5(4H)-ones. These catalysts offer the advantages of being inexpensive, readily available, and environmentally benign.

Citric Acid: Citric acid has been successfully employed as a catalyst in the one-pot, three-component synthesis of 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones in water at room temperature. semanticscholar.orgorientjchem.org This method provides high yields (70-90%) within reasonable reaction times (5-24 hours) and features a simple work-up procedure. semanticscholar.orgorientjchem.org The use of water as a solvent further enhances the green credentials of this protocol. semanticscholar.orgresearchgate.net Lemon juice, which contains about 5-6% citric acid, has also been utilized as a natural acid catalyst for this reaction, often accelerated by ultrasound. arkat-usa.org

Tartaric Acid: Tartaric acid is another effective and eco-friendly catalyst for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. isca.meresearchgate.net The reaction is typically carried out in water, offering advantages such as atom economy, short reaction times, and easy work-up. isca.me The catalyst can often be recovered from the aqueous filtrate and reused. isca.me

Malic Acid: Malic acid has been identified as a catalyst for the three-component heterocyclization reaction to produce 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives. researchgate.netresearchgate.net This organocatalyst has been used in aqueous conditions to synthesize these compounds from aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and β-keto esters. researchgate.net

Pyruvic Acid: Pyruvic acid serves as an efficient, biodegradable catalyst for the one-pot synthesis of isoxazole (B147169) derivatives in an aqueous medium. researchgate.netias.ac.inresearchgate.net This method is effective under both conventional heating and ultrasonic irradiation, providing good yields in short reaction times. researchgate.netias.ac.inias.ac.in The use of pyruvic acid aligns with the principles of green chemistry due to its environmentally friendly nature. ias.ac.inresearchgate.net In 2022, a one-pot, three-component synthesis using pyruvic acid (5 mol%) in an aqueous medium was reported to produce 3-methyl-4-arylmethylene isoxazol-5(4H)-ones. preprints.org

Table 1: Brønsted Acid Catalyzed Synthesis of Isoxazol-5(4H)-one Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Citric Acid | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Room Temperature, 5-24 h | 70-90 | semanticscholar.orgorientjchem.org |

| Tartaric Acid | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Room Temperature | 78-88 | isca.meresearchgate.net |

| Malic Acid | Aryl/heteroaryl aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate/Ethyl benzoylacetate | Water | Not specified | Good to high | researchgate.net |

| Pyruvic Acid | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Reflux, 2.5 h | 86 | ias.ac.in |

| Pyruvic Acid | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Ultrasound, 35-40 min | 88-94 | ias.ac.in |

Lewis acids are also effective in catalyzing the synthesis of isoxazol-5(4H)-ones by coordinating to carbonyl oxygen atoms, thus enhancing the electrophilicity of the carbonyl carbon.

Anhydrous Zinc Chloride: While specific studies focusing solely on anhydrous zinc chloride for the synthesis of this compound are not detailed in the provided context, Lewis acids like zinc chloride are generally known to catalyze condensation reactions.

Antimony Trichloride (B1173362): Antimony trichloride (SbCl₃) has been reported as an efficient catalyst for the synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives. researchgate.net The reaction proceeds in aqueous media under mild conditions, offering high yields and short reaction times. researchgate.net This method avoids the use of organic solvents, making it an environmentally friendly option. researchgate.net Silica-supported antimony(III) chloride has also been noted as a reusable catalyst for other heterocyclic syntheses, suggesting potential for similar applications in isoxazolone synthesis. mdpi.com

Table 2: Lewis Acid Catalyzed Synthesis of Isoxazol-5(4H)-one Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Antimony Trichloride | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Not specified | High | researchgate.net |

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. Both amine-functionalized and basic organocatalysts have been successfully applied to the synthesis of isoxazol-5(4H)-ones.

Amine-functionalized organocatalysts can act as either Brønsted bases or acids (in their protonated form) and can also participate in the formation of reactive iminium or enamine intermediates.

L-Valine: The amino acid L-valine has been demonstrated to be a non-toxic, cost-effective, and efficient organocatalyst for the three-component cyclocondensation to form isoxazolone derivatives. ias.ac.inresearchgate.net The reaction, promoted by L-valine, proceeds rapidly in ethanol (B145695) under reflux, affording the desired products in good to excellent yields (74-97%) with high functional group tolerance. ias.ac.in

Cellulose-Propylamine: Propylamine-functionalized cellulose (Cell-Pr-NH₂) has been utilized as a green and effective catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones at room temperature. mdpi.comresearchgate.netpreprints.orgresearchgate.net This method uses water as a solvent and provides good to high yields of the heterocyclic products. mdpi.comresearchgate.net The catalyst is prepared from microcrystalline cellulose, making it a sustainable choice. mdpi.compreprints.org

Table 3: Amine-Functionalized Organocatalyzed Synthesis of Isoxazol-5(4H)-one Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| L-Valine (10 mol%) | Alkyl acetoacetates, Hydroxylamine hydrochloride, Aldehydes | Ethanol | Reflux, <4 min | 74-97 | ias.ac.in |

| Cellulose-Propylamine (14 mg) | β-keto esters, Hydroxylamine hydrochloride, Aldehydes | Water | Room Temperature, 25 min | up to 97 | mdpi.compreprints.org |

Basic organocatalysts facilitate the deprotonation of acidic protons, such as the α-protons of β-ketoesters, to generate nucleophilic enolates that are key intermediates in the reaction pathway.

Sodium Malonate: Sodium malonate has been established as an efficient catalyst for the three-component cyclocondensation of various aldehydes, hydroxylamine hydrochloride, and β-ketoesters to synthesize isoxazol-5(4H)-ones. niscpr.res.inresearchgate.net The reaction is performed in water at room temperature, offering several advantages including short reaction times and easy product separation. niscpr.res.in

Potassium Phthalimide (B116566): Potassium phthalimide (PPI) serves as an effective basic organocatalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net This cyclocondensation reaction is carried out in water at room temperature, resulting in good to excellent yields. researchgate.net The use of PPI as a catalyst provides a clean, efficient, and high-yielding method with a simple work-up. researchgate.net

Table 4: Basic Organocatalyzed Synthesis of Isoxazol-5(4H)-one Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Sodium Malonate (10 mol%) | Aryl/heteroaryl aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate/Ethyl 4-chloro-3-oxobutanoate | Water | 25 °C | Good to high | niscpr.res.in |

| Potassium Phthalimide | β-oxoesters, Hydroxylamine hydrochloride, Aromatic aldehydes | Water | Room Temperature | Good to excellent | researchgate.net |

Heterogeneous and Nanocatalysis in the Synthesis of this compound and its Derivatives

Heterogeneous and nanocatalysis offer significant advantages in the synthesis of this compound and its derivatives, primarily due to the ease of catalyst separation and recycling, which aligns with the principles of green chemistry.

Polymeric Resins (e.g., Dowex1-x8OH)

Polymeric resins, such as the strong base anion-exchange resin Dowex1-x8OH, have been effectively utilized as catalysts in the one-pot, three-component synthesis of 4-(arylmethylidene)-3-methylisoxazol-5(4H)-ones. shd-pub.org.rsresearchgate.netscilit.com This method involves the reaction of an aromatic aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net

The use of Dowex1-x8OH in water provides an environmentally friendly and operationally simple procedure, affording high yields of the desired products (90-95%) within 1 to 5 hours at room temperature. shd-pub.org.rsresearchgate.netscilit.com The catalyst's efficiency is demonstrated by the improved product yield when the amount of Dowex1-x8OH is increased. researchgate.net A key advantage of this polymeric resin is its reusability. After a simple work-up, the catalyst can be recovered and reused for at least one more cycle without a significant drop in its catalytic activity. researchgate.net

Table 1: Dowex1-x8OH Catalyzed Synthesis of 4-benzylidene-3-methylisoxazol-5(4H)-one

| Run | Catalyst State | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Fresh | 2 | 92 |

| 2 | Recovered | - | - |

Data sourced from a study on the reusability of Dowex1-x8OH. researchgate.net

Metal-Based Nanocatalysts (e.g., Ag-Al2O3, Ag-MgO, Ag-CeO2, PDAN-Ni@Fe3O4)

Metal-based nanocatalysts have emerged as highly efficient catalysts for the synthesis of isoxazolone derivatives. Silver nanoparticles supported on various metal oxides, such as Ag-Al2O3, Ag-MgO, and Ag-CeO2, have been investigated for the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one. researchgate.netontosight.ai Among these, Ag-CeO2 demonstrated superior catalytic activity, achieving yields of up to 94%. researchgate.netsmolecule.com These reactions are notable for proceeding without the need for hazardous metal catalysts or organic solvents. researchgate.net

Another notable nanocatalyst is a poly(1,8-diaminonaphthalene)-Ni complex supported on Fe3O4 nanoparticles (PDAN-Ni@Fe3O4). researchgate.netresearchgate.net This magnetic nanocatalyst has been successfully applied in the environmentally friendly synthesis of isoxazolone derivatives. researchgate.netresearchgate.net

Supported Catalysts (e.g., Sulfated Polyborate, SnII-Montmorillonite)

Supported catalysts offer a robust platform for the synthesis of this compound derivatives. Sulfated polyborate, a solid acid catalyst, has been used for the efficient three-component synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. researchgate.netthieme-connect.comacs.org This method is performed under solvent-free conditions at 80 °C, resulting in high yields (up to 92%) and short reaction times (15-30 minutes). researchgate.netthieme-connect.com The catalyst, prepared from the dehydration polymerization of boric acid followed by treatment with chlorosulfonic acid, acts as a Lewis/Brønsted acid and can be recovered and reused multiple times without significant loss of activity. thieme-connect.com

Tin(II)-exchanged montmorillonite (B579905) K10 (SnII-Mont K10) is another effective heterogeneous catalyst. researchgate.net Prepared through ion exchange, this clay-based catalyst has been successfully used in the synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones. researchgate.net The use of SnII-Montmorillonite under ultrasound irradiation in water provides an eco-friendly and efficient method, leading to excellent yields under mild conditions. researchgate.net

Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles is a growing trend in the synthesis of this compound and its derivatives, focusing on reducing environmental impact through the use of safer solvents and reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers a significant green advantage by eliminating the use of often hazardous and volatile organic solvents. Several methodologies for the synthesis of this compound derivatives have been developed under solvent-free conditions.

One such approach involves the use of sulfated polyborate as a catalyst in a three-component reaction of an aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate at 80 °C. researchgate.netthieme-connect.com This method is characterized by short reaction times (15-30 minutes) and high product yields. researchgate.net Another example is the use of zinc oxide nanoparticles as a catalyst, which also allows for the synthesis to be carried out without a solvent. researchgate.net Microwave-assisted and autoclave methods have also been developed for the solvent-free synthesis of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives, offering benefits such as reduced reaction times and simplified product isolation. researchgate.net

Utilization of Aqueous Reaction Media

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic routes for this compound and its derivatives have been successfully adapted to aqueous media.

The use of Dowex1-x8OH as a catalyst in water for the one-pot, three-component synthesis of 4-(arylmethylidene)-3-methylisoxazol-5(4H)-ones is a prime example of a green and efficient protocol. shd-pub.org.rsresearchgate.netscilit.com This method provides high yields at room temperature. researchgate.net Similarly, the synthesis of these compounds has been achieved in aqueous media using various other catalysts, including citric acid, orientjchem.org H2O2:HCl, ijacskros.com and under ultrasonic irradiation. sioc-journal.cn The use of a gluconic acid aqueous solution has also been reported as an efficient and recyclable medium for this synthesis. acgpubs.org Furthermore, a green, three-component reaction has been developed using natural sunlight in water, avoiding the need for any catalyst or organic solvent. semnan.ac.ir This method highlights a highly sustainable approach, yielding products in short reaction times (17-40 minutes) with high yields (89-97%). semnan.ac.ir

Table 2: Comparison of Catalysts for the Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one in Aqueous Media

| Catalyst | Condition | Time | Yield (%) |

|---|---|---|---|

| Dowex1-x8OH | H2O, Room Temp. | 1 h | 95 |

| Pyridinium p-toluenesulfonate (PPTS) | H2O, Reflux | 60 min | 80 |

Data compiled from various studies to show the efficacy of different catalysts in aqueous media. researchgate.netmdpi.com

Microwave and Autoclave Assisted Synthesis

Solvent-free methods utilizing microwave and autoclave technologies have been developed for the synthesis of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives. These approaches offer significant advantages, including reduced reaction times, simplified product isolation, higher yields, and more environmentally friendly conditions. researchgate.net In a typical procedure, various benzaldehyde derivatives are combined with ethyl acetoacetate and hydroxylamine hydrochloride. researchgate.net

One study compared the efficacy of autoclave and microwave-assisted synthesis. The reaction involves blending benzaldehyde derivatives with ethyl acetoacetate and hydroxylamine hydrochloride, using anhydrous zinc chloride as a catalyst at temperatures between 160-180°C. researchgate.net While both methods proved effective, microwave synthesis was noted to be comparatively more efficient. researchgate.net The resulting isoxazole derivatives were characterized using IR, ¹H NMR, ¹³C NMR, and elemental analysis. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Ref |

| Benzaldehyde derivatives | Ethyl acetoacetate | Hydroxylamine hydrochloride | Autoclave/Microwave, ZnCl₂, 160-180°C, Solvent-free | (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives | Moderate | researchgate.net |

Ultrasound Irradiation Techniques in Synthesis

Ultrasound irradiation has emerged as a powerful tool in the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, offering accelerated reaction rates and high yields under mild conditions. This technique promotes chemical reactions through acoustic cavitation.

Several studies have highlighted the benefits of ultrasound-assisted synthesis. One method involves the sonication of hydroxylamine hydrochloride, ethyl acetoacetate, and various benzaldehyde derivatives in aqueous media with imidazole (B134444) as a catalyst. orgchemres.org This approach is noted for its short reaction times, high isolated yields, and the avoidance of organic solvents, making it an energy-efficient and environmentally friendly process. orgchemres.org

Another green approach utilizes lemon juice as a natural acid catalyst under ultrasonic conditions at 50-60 °C. arkat-usa.orgarkat-usa.org This solvent-free method leverages the citric acid in lemon juice to catalyze the reaction between an aryl aldehyde, ethyl acetoacetate, and hydroxylamine. arkat-usa.orgresearchgate.net The use of ultrasound significantly enhances the reaction rate and efficiency. arkat-usa.org Optimization studies have shown that about 2.0 mL of lemon juice at 50 °C for 30 minutes under ultrasonication provides optimal product transformation. arkat-usa.orgarkat-usa.org

Furthermore, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivatives has been achieved through a one-pot, three-component condensation reaction under ultrasonic irradiation in aqueous media without any catalyst. preprints.org This method also demonstrates significantly shorter reaction times and higher yields compared to conventional thermal methods. preprints.org

| Reactants | Catalyst/Medium | Conditions | Key Advantages | Ref |

| Hydroxylamine hydrochloride, Ethyl acetoacetate, Benzaldehyde derivatives | Imidazole / Aqueous media | Ultrasound irradiation | Short reaction times, high yields, no organic solvents | orgchemres.org |

| Aryl aldehyde, Ethyl acetoacetate, Hydroxylamine | Lemon Juice | Ultrasound irradiation, 50-60 °C | Green, solvent-free, rapid synthesis | arkat-usa.orgarkat-usa.org |

| Hydroxylamine hydrochloride, Aromatic aldehydes, Methyl/Ethyl acetoacetate | None / Aqueous media | Ultrasound irradiation | Catalyst-free, shorter reaction times, higher yields | preprints.org |

Exploration of Bio-based and Recyclable Reaction Media

In the quest for sustainable chemical synthesis, significant attention has been given to the use of bio-based and recyclable reaction media for producing 3,4-disubstituted isoxazol-5(4H)-ones. These green alternatives to conventional organic solvents offer advantages such as non-toxicity, biodegradability, and reusability.

Gluconic Acid Aqueous Solution:

A notable green synthesis involves a three-component coupling reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in a 50 wt% aqueous solution of gluconic acid (GAAS). acgpubs.orgacgpubs.orgresearchgate.net In this method, GAAS acts as both the reaction medium and a catalyst. acgpubs.orgacgpubs.org The reaction is typically carried out by stirring the components at 70 °C, with completion times as short as 45 minutes. acgpubs.org A key benefit of this methodology is the ability to recycle and reuse the gluconic acid solution multiple times without a significant loss in its effectiveness. acgpubs.orgacgpubs.orgresearchgate.net This approach is praised for being economical, non-toxic, and having short reaction times. acgpubs.org

Water Extract of Lemon Fruit Shell Ash (WELFSA):

Another innovative and eco-friendly approach utilizes a water extract of lemon fruit shell ash (WELFSA) as a catalyst in a glycerol (B35011) solvent medium. researchgate.net This "waste to wealth" strategy involves the reaction of a substituted aryl/heterocyclic aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate at 60 °C. researchgate.net The WELFSA is prepared from locally collected lemon fruit peels and acts as an effective and environmentally benign catalyst. researchgate.net The use of glycerol, a biodegradable and non-toxic solvent, further enhances the green credentials of this synthetic route. researchgate.netnih.gov

| Reaction Medium/Catalyst | Reactants | Conditions | Yield | Key Features | Ref |

| Gluconic Acid Aqueous Solution (50 wt%) | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | 70 °C, 45 min | 90% for (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one | Recyclable medium, catalyst-free conditions, non-toxic | acgpubs.orgacgpubs.orgacgpubs.org |

| Water Extract of Lemon Fruit Shell Ash (WELFSA) / Glycerol | Substituted aryl/heterocyclic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | 60 °C, stirring | 86-92% | Agro-waste catalyst, eco-friendly, avoids hazardous solvents | researchgate.netnih.gov |

Ionic Liquid Mediated Synthesis

Ionic liquids (ILs) have been successfully employed as catalysts and reaction media for the synthesis of isoxazol-5(4H)-one derivatives, aligning with the principles of green chemistry due to their low toxicity and potential for recyclability.

In one multicomponent reaction, various ionic liquids were screened for their catalytic activity in the synthesis of 4-benzylidene-3-methylisoxazol-5(4H)-one from benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. scielo.brscielo.br Among the tested ILs, 1-methyl-3-carboxymethylimidazolium chloride (MAI.Cl) in water was identified as the most effective, yielding the desired product. scielo.brscielo.br Water proved to be the optimal solvent for this reaction, which is advantageous due to its safety and non-toxic nature. scielo.br This method has been used to synthesize a range of 4-arylidene-3-methylisoxazol-5(4H)-one derivatives with yields varying from 20% to 96%. scielo.br

Another efficient protocol utilizes 1-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([HMIm]BF₄) as a task-specific ionic liquid for a catalyst-free, one-pot, three-component reaction. tandfonline.com This method involves stirring 4-amino-3-methyl-5-styrylisoxazoles, dimedone, and 2-chloroacetophenones at room temperature. tandfonline.com The reaction proceeds quickly, and the ionic liquid can be easily recovered and reused for subsequent reactions multiple times. tandfonline.com This approach is noted for its mild, neutral conditions, excellent yields (80-95%), and operational simplicity. tandfonline.com

| Ionic Liquid | Reactants | Conditions | Yield | Key Advantages | Ref |

| 1-methyl-3-carboxymethylimidazolium chloride (MAI.Cl) | Benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water, Reflux | 20-96% | Low toxicity, use of water as solvent | scielo.brscielo.br |

| 1-methyl imidazolium tetrafluoroborate ([HMIm]BF₄) | 4-amino-3-methyl-5-styrylisoxazoles, Dimedone, 2-chloroacetophenones | Room temperature, 40 min | 80-95% | Catalyst-free, short reaction time, recyclable medium | tandfonline.com |

Structural Elucidation and Conformational Analysis

X-ray Crystallography of 4-Benzyl-3-methylisoxazol-5(4H)-one and its Analogues

X-ray crystallography stands as a powerful tool for determining the exact structure of crystalline solids at an atomic level. While specific crystallographic data for this compound is not extensively reported, a wealth of information can be gleaned from the analysis of its closely related analogues. These studies provide a robust framework for understanding the core isoxazol-5(4H)-one scaffold.

The molecular geometry of 4-substituted-3-methylisoxazol-5(4H)-ones is characterized by a nearly planar isoxazole (B147169) ring system. For instance, in the analogue (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, the isoxazole ring is almost coplanar with the substituent at the 4-position. iucr.orgnih.gov Bond lengths and angles within the isoxazole ring are generally consistent with those of other isoxazole derivatives. scispace.comiucr.org

A study on ethyl 5-phenylisoxazole-3-carboxylate revealed that the phenyl and isoxazole rings are nearly coplanar, with a very small dihedral angle between them. iucr.org This planarity is a common feature in many isoxazole derivatives. In another analogue, ethyl 3-(9-hydroxy-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate, the isoxazole ring is nearly perpendicular to the larger anthrone (B1665570) ring system, with a dihedral angle of 89.65 (5)°. researchgate.netnih.gov This significant twist is likely due to the steric bulk of the large substituent.

| Selected Bond Lengths (Å) | (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one |

| C2=C5 | 1.354(3) - 1.357(3) |

| Selected Bond Angles (°) - Analogue Dependent | Value |

| C2—C3—C4 | Varies slightly between molecules in the asymmetric unit |

| C11—C12—C13 | Varies slightly between molecules in the asymmetric unit |

| C2—C5—C6 | ~0.8 (2)° difference with C11—C14—C15 in some analogues |

Data derived from studies on isoxazole analogues.

The planarity of the isoxazol-5(4H)-one ring is a recurring theme in crystallographic studies of its derivatives. In (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, the isoxazole and the attached hydroxybenzylidene ring are inclined to each other by a mere 3.18 (8)°. iucr.orgnih.gov Similarly, in (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, the dihedral angle between the isoxazole and thiophene (B33073) rings is small, ranging from 3.67 (2)° to 10.00 (1)° for different molecules in the asymmetric unit. iucr.org

In contrast, significant deviations from planarity can be induced by bulky substituents. For example, in ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate, the dihedral angles between the anthracene (B1667546) system and the isoxazole ring are substantial, at 88.67 (16)° and 85.64 (16)°. nih.gov This highlights the conformational flexibility of the bond connecting the substituent to the isoxazole ring.

| Compound Analogue | Dihedral Angle between Rings (°) |

| (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | 3.18 (8) |

| (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one | 3.67 (2) - 10.00 (1) |

| Ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate | 88.67 (16) and 85.64 (16) |

| Ethyl 3-(9-hydroxy-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate | 89.65 (5) |

Investigation of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces, though weak individually, collectively determine the crystal's stability and properties.

Hydrogen bonds are among the most important interactions in the crystal packing of isoxazole derivatives. In the crystal structure of (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds, forming layers. These layers are further connected by C—H⋯O interactions, creating a three-dimensional framework. iucr.orgnih.gov The nitrogen atom of the isoxazole ring is often a primary site for hydrogen bond acceptance. cam.ac.uk

Weak C—H⋯O interactions are also prevalent, linking molecules into networks. researchgate.net In some cases, these interactions can be bifurcated, with a single carbonyl oxygen atom accepting hydrogen bonds from two different C-H groups. researchgate.net The analysis of Hirshfeld surfaces is a valuable tool for visualizing and quantifying these intermolecular contacts. iucr.org

| Hydrogen Bond Type | Observed in Analogues |

| O—H⋯O | Yes iucr.orgnih.gov |

| O—H⋯N | Yes iucr.orgnih.gov |

| C—H⋯O | Yes iucr.orgnih.govscispace.comresearchgate.net |

| C—H⋯N | Yes iucr.orgmdpi.com |

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the crystal packing of aromatic-containing isoxazoles. acs.orgnih.govacs.orgrsc.org In the crystal of (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, molecules stack in columns linked by offset π–π interactions, with intercentroid distances of 3.676 (1) and 3.723 (1) Å. iucr.orgnih.gov Similarly, in (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, π–π interactions with centroid–centroid distances of 3.701 (2) and 3.766 (2) Å contribute to the three-dimensional architecture. iucr.org

Hirshfeld Surface Analysis for Packing Mechanisms

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. While direct analysis of this compound is not extensively documented, studies on closely related compounds, such as (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, offer significant insights. nih.goviitkgp.ac.inresearchgate.net

In the crystal structure of this hydroxybenzylidene analog, the isoxazole and benzylidene rings are nearly coplanar, inclined by a mere 3.18°. nih.govresearchgate.net The analysis of the Hirshfeld surface highlights the critical role of hydrogen bonding in the crystal packing. Specifically, O-H⋯O and O-H⋯N hydrogen bonds are paramount, linking molecules into columns. nih.govresearchgate.net These columns are further interconnected by C-H⋯O hydrogen bonds, creating a stable three-dimensional framework. nih.govresearchgate.net

The molecules arrange in a head-to-tail fashion, forming columns along the b-axis direction, which are stabilized by offset π-π stacking interactions between the aromatic rings. nih.govresearchgate.net The key intermolecular contacts identified through this analysis are summarized below.

Table 1: Intermolecular Interactions in (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| O-H⋯O/O-H⋯N Hydrogen Bonds | Strong directional interactions linking molecules. | Forms layers parallel to the ab plane, a primary driver of the packing mechanism. nih.gov |

| C-H⋯O Hydrogen Bonds | Weaker interactions that link the layers together. | Contributes to the formation of the 3D supramolecular framework. nih.gov |

| π-π Stacking | Offset interactions between aromatic rings of adjacent molecules in a column. | Stabilizes the columnar stacks of molecules. nih.govresearchgate.net |

| Intramolecular C-H⋯O Contact | A short contact forming an S(7) ring motif. | Contributes to the planarity of the molecule. nih.govresearchgate.net |

Isomerism and Tautomerism Studies

The potential for this compound and its derivatives to exist in different isomeric and tautomeric forms is a key aspect of their chemistry.

Geometric Isomerism (Z/E Configuration of Arylidene Moiety)

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond. libretexts.orgchemguide.co.uk This phenomenon is not relevant to this compound itself, as the benzyl (B1604629) group is attached to the isoxazolone ring via a single bond, allowing for free rotation.

However, for the closely related 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives (also called arylideneisoxazolones), which feature a C=C double bond connecting the aromatic ring to the isoxazolone core, geometric isomerism is a critical feature. nih.govresearchgate.netorientjchem.org The substituents around this exocyclic double bond can be arranged in two different spatial orientations, leading to Z (zusammen, together) or E (entgegen, opposite) isomers.

Numerous studies on the synthesis and characterization of 4-arylideneisoxazolones report the predominant or exclusive formation of the Z-isomer. nih.govresearchgate.netresearchgate.netnih.gov The planarity of the Z-isomer is often stabilized by an intramolecular C-H⋯O hydrogen bond between the arylidene proton and the carbonyl oxygen of the isoxazolone ring. nih.gov While the E-form can be stabilized under certain conditions, the Z-form is generally considered the more common configuration for these molecules in the solid state. nih.gov

Table 2: Geometric Isomerism in Selected 4-Arylidene-3-methylisoxazol-5(4H)-one Derivatives

| Compound | Observed Isomer | Key Structural Feature | Reference(s) |

|---|---|---|---|

| (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one | Z | Phenyl and isoxazole rings are almost coplanar (dihedral angle ~1.14°). | researchgate.netnih.gov |

| (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Z | Isoxazole and hydroxybenzylidene rings are nearly coplanar. | nih.goviitkgp.ac.inresearchgate.net |

| (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Z | Characterized by theoretical and experimental methods as the Z-isomer. | researchgate.net |

| (Z)-4-(3-bromobenzylidene)-3-methylisoxazol-5(4H)-one | Z | Synthesized and characterized as the Z-isomer. | orientjchem.org |

Isoxazolone Tautomerism (e.g., Keto-Enol, Ring-Chain Forms)

Tautomers are isomers of a compound which readily interconvert, most commonly by the migration of a proton. numberanalytics.com Isoxazol-5(4H)-ones can theoretically exist in multiple tautomeric forms.

Keto-Enol Tautomerism: The most common form of tautomerism for isoxazolones is keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com The documented structure, this compound, represents the "keto" form, containing a carbonyl group (C=O) within the ring. This can exist in equilibrium with an "enol" form, 4-benzyl-3-methyl-5-hydroxyisoxazole, which features a hydroxyl group (-OH) and a C=N double bond within the aromatic isoxazole ring.

Theoretical studies using density functional theory (DFT) on isoxazolone derivatives have investigated the relative stability of different tautomers (referred to as C-H, N-H, and O-H forms). researchgate.net The stability is influenced by factors such as the substituents on the ring and the polarity of the solvent. masterorganicchemistry.comresearchgate.net For some related systems like 1,3-dicarbonyls, the enol form can be significantly stabilized by intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com

Ring-Chain Tautomerism: Ring-chain tautomerism is a reversible process involving an equilibrium between a cyclic structure and an open-chain structure. numberanalytics.comnih.gov This phenomenon is well-documented for various five-membered heterocyclic systems. nih.govclockss.org For isoxazolones, this could theoretically involve the cleavage of the N-O bond of the ring to form an open-chain intermediate. Reductive cleavage of the N-O bond in isoxazol-5-ones using certain reagents has been shown to produce open-chain intermediates that can then undergo further reactions, demonstrating the accessibility of the ring-opened state.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure

A thorough search of scientific databases and computational chemistry literature yielded no specific studies that have performed quantum chemical calculations on the electronic structure of 4-benzyl-3-methylisoxazol-5(4H)-one.

Density Functional Theory (DFT) Studies

No published Density Functional Theory (DFT) studies specifically investigating the electronic properties of this compound could be identified. While DFT has been applied to its unsaturated analogue, (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, and its derivatives to understand their structure and reactivity, this data is not applicable to the saturated title compound. nih.govresearchgate.netbohrium.comdntb.gov.ua

Selection and Application of Appropriate Basis Sets and Computational Methodologies

There are no documented instances of the selection and application of specific basis sets or computational methodologies for the theoretical study of this compound. The choice of such methods would be a primary step in any future computational investigation.

Electronic Structure and Reactivity Analysis

Due to the absence of quantum chemical calculations for this compound, a detailed analysis of its electronic structure and reactivity is not available in the current scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

No studies have been found that report the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap, for this compound. Such analysis is crucial for understanding a molecule's kinetic stability and chemical reactivity. For related benzylidene compounds, FMO analysis has been conducted, but these results cannot be extrapolated to the title compound due to structural differences. bohrium.comptfarm.pl

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its interaction with other chemical species. MEP studies have been performed on related isoxazolone derivatives, but not on the specific compound of interest. bohrium.com

Total and Partial Density of States (TDOS, PDOS)

An analysis of the Total and Partial Density of States (TDOS and PDOS) for this compound has not been reported in the scientific literature. This type of analysis would provide deeper insight into the contribution of different atomic orbitals to the molecule's electronic states.

Computational Prediction of Molecular Descriptors

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. For this compound and its derivatives, computational methods are employed to predict a variety of molecular descriptors that explain their structure, reactivity, and potential biological activity. These descriptors are calculated using methodologies like Density Functional Theory (DFT), which allows for the detailed investigation of the electronic structure of molecules.

Global and Local Reactivity Descriptors

Other important global descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic change.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. acs.org

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. This allows for a detailed understanding of regioselectivity in chemical reactions. For isoxazolone derivatives, these calculations can pinpoint specific atoms on the isoxazole (B147169) and benzyl (B1604629) rings that are most likely to participate in interactions.

Quantum Chemical Descriptors for Structure-Activity Relationship Studies

Quantum chemical descriptors are instrumental in developing Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's chemical structure with its biological activity. For derivatives of 4-arylidene-3-methylisoxazol-5(4H)-one, these descriptors have been used to understand their potential as antibacterial, antifungal, and antioxidant agents. scielo.br

By calculating descriptors for a series of related compounds, researchers can build models that predict the activity of new, unsynthesized molecules. nih.gov This approach helps in rationally designing compounds with enhanced biological properties. The descriptors used in these studies are often related to the electronic properties, steric effects, and lipophilicity of the molecules, which govern their interaction with biological targets like enzymes or receptors. scielo.brnih.gov

Molecular Descriptors for Principal Component Analysis

Principal Component Analysis (PCA) is a statistical method used to simplify complex datasets by reducing the number of variables. In cheminformatics, PCA is applied to a set of calculated molecular descriptors to identify the most significant properties that differentiate a group of compounds. scielo.brchem-workflows.com

In a study of 17 derivatives of 4-arylidene-3-methylisoxazol-5(4H)-ones, PCA was used to distinguish between biologically active and inactive compounds based on their calculated quantum-chemical descriptors. scielo.br A wide range of descriptors were calculated and included in the analysis. The PCA results allowed for a qualitative evaluation of the biological activity of the molecules, successfully separating them into distinct active and inactive groups for antioxidant, bacterial, and fungicidal activity. scielo.brscielo.br

Below is a table of the types of molecular descriptors that are typically calculated for such an analysis.

| Descriptor Category | Examples | Purpose |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener Index, Balaban Index | Quantifies molecular shape and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Describes the electronic properties and reactivity. |

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict the spectroscopic properties of molecules, providing a powerful complement to experimental data. For this compound and its analogues, theoretical calculations of vibrational (IR) and electronic (UV-Visible) spectra are particularly valuable for structural confirmation and understanding electronic transitions.

Calculation of Vibrational Frequencies (IR)

Theoretical vibrational spectra are typically calculated using DFT methods, such as B3LYP, combined with a suitable basis set. These calculations yield the frequencies and intensities of the fundamental vibrational modes of the molecule. The results can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra to aid in the assignment of observed absorption bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

For the related compound (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, experimental FT-IR spectra show characteristic peaks for the carbonyl (C=O) and imine (C=N) groups. orientjchem.org Theoretical calculations for similar isoxazolone derivatives have been performed to support experimental findings. researchgate.net

The table below compares experimental IR absorption bands for (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one with typical vibrational modes.

| Experimental Frequency (cm⁻¹) | Vibrational Assignment |

| 1732 | C=O stretching (carbonyl group) |

| 1620 | C=N stretching (isoxazole ring) |

| 1100 | C-O stretching |

| 1216 | C-N stretching |

| 879 | C-H out-of-plane bending |

| 763 | C-H out-of-plane bending |

Data sourced from reference orientjchem.org.

Simulation of UV-Visible Absorption Spectra

The simulation of UV-Visible spectra is achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. gaussian.com The output provides the absorption wavelength (λmax) and the corresponding oscillator strength (f) for each transition. The oscillator strength is a measure of the probability of a given electronic transition occurring. gaussian.com

Computational Studies on Non-Linear Optical (NLO) Properties

Theoretical and computational investigations, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the non-linear optical (NLO) properties of organic molecules. These studies provide valuable insights into the structure-property relationships that govern NLO responses, guiding the design of new materials for photonic and optoelectronic applications. For isoxazolone derivatives, computational studies have highlighted their potential as promising NLO candidates.

Research into compounds structurally related to this compound has revealed significant first hyperpolarizability values, a key indicator of second-order NLO activity. First hyperpolarizability (β) is a measure of a molecule's ability to generate new frequencies of light when interacting with a strong electromagnetic field. Large β values are desirable for materials used in applications such as frequency doubling and optical switching.

Computational studies on various isoxazole and oxazole (B20620) derivatives have consistently demonstrated their potential for NLO applications. For instance, a DFT study on (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), a structurally analogous oxazole derivative, calculated its first hyperpolarizability (β) to be approximately 33 times larger than that of urea, a standard reference material for NLO properties. jksus.org This significant enhancement is attributed to the intramolecular charge transfer (ICT) characteristics of the molecule. jksus.org The investigation, conducted at the B3LYP/6-31G** level of theory, underscores the potential of this class of compounds. jksus.org

Similarly, a detailed investigation of two isoxazole derivatives, 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol, using DFT and time-dependent DFT, also pointed towards their NLO potential. worldscientific.com The calculated first hyperpolarizability values for these compounds were found to be about 19 and 21 times larger than that of urea, respectively. worldscientific.com These findings suggest that the isoxazole ring system, in conjunction with appropriate donor and acceptor groups, can give rise to substantial NLO responses. worldscientific.com

The computational approach typically involves optimizing the molecular geometry and then calculating various electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The finite field (FF) approach is a common method used to calculate the hyperpolarizability components. jksus.org

The table below summarizes the computationally determined NLO properties for some isoxazolone-related derivatives from the literature.

| Compound Name | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [esu] | Reference |

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) | B3LYP/6-31G** | 5.16 | 2.65 x 10⁻²³ | 1.09 x 10⁻²⁸ | jksus.org |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | DFT | - | - | ~19 times urea's value | worldscientific.com |

| 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol | DFT | - | - | ~21 times urea's value | worldscientific.com |

These computational findings strongly suggest that the isoxazolone scaffold, as present in this compound, is a promising platform for the development of new organic NLO materials. The combination of the electron-accepting isoxazolone ring with various donor groups can lead to molecules with large hyperpolarizabilities, driven by efficient intramolecular charge transfer.

Role in Organic Synthesis and Heterocyclic Chemistry

Utility as Versatile Building Blocks in Synthetic Chemistry

The primary role of 4-benzyl-3-methylisoxazol-5(4H)-one as a building block stems from its straightforward and high-yielding synthesis, typically through a one-pot, three-component reaction. orientjchem.org This reaction involves the condensation of an aromatic aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. orientjchem.orgijacskros.com The versatility of this method allows for the creation of a diverse library of isoxazolone derivatives by simply varying the starting aromatic aldehyde. researchgate.net

Numerous catalytic systems and conditions have been developed to optimize this synthesis, often focusing on green chemistry principles like using water as a solvent or employing eco-friendly catalysts. orientjchem.orgacgpubs.org These methods provide rapid access to a range of 4-arylidene-3-methylisoxazol-5(4H)-ones, which serve as foundational scaffolds for further chemical transformations. The exocyclic double bond and the reactive isoxazolone ring are key features that are exploited in subsequent synthetic steps.

The table below showcases a selection of (Z)-4-arylmethylidene-3-methyl-isoxazol-5(4H)-one derivatives synthesized using a one-pot, three-component methodology, highlighting the versatility of this scaffold.

| Aldehyde Precursor | Product | Yield (%) | Melting Point (°C) | Reference |

| Benzaldehyde (B42025) | (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one | 90 | 140-142 | orientjchem.org |

| 4-Methoxybenzaldehyde | (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 90 | 177-179 | orientjchem.org |

| 4-Methylbenzaldehyde | (Z)-3-methyl-4-(4-methylbenzylidene)isoxazol-5(4H)-one | 80 | 129-131 | orientjchem.org |

| 4-(Dimethylamino)benzaldehyde | (Z)-4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one | 90 | 206-209 | orientjchem.org |

| 4-Hydroxy-3-methoxybenzaldehyde | (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 92 | 214-216 | acgpubs.orgmdpi.com |

Precursors for the Construction of Advanced Heterocyclic Scaffolds

The reactivity of the isoxazolone ring, particularly its susceptibility to ring-opening reactions, makes this compound a valuable precursor for constructing more elaborate heterocyclic systems.

A significant application of 4-arylidene-3-methylisoxazol-5(4H)-ones is in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with notable biological activities. tandfonline.comjuniperpublishers.com In a key transformation, the reaction of a 4-arylidene-3-methylisoxazol-5(4H)-one with 2,6-diaminopyrimidin-4(3H)-one under microwave irradiation yields novel pyrido[2,3-d]pyrimidine-4,7-dione derivatives. researchgate.net This reaction proceeds through a cascade mechanism involving an initial Michael addition of the pyrimidine (B1678525) to the exocyclic double bond of the isoxazolone, followed by an intramolecular cyclization and subsequent ring-opening of the isoxazolone moiety to form the final fused pyridine (B92270) ring. researchgate.netscispace.com

This method is advantageous for its good yields and the ability to generate a variety of substituted pyridopyrimidines by altering the aryl group on the isoxazolone precursor. researchgate.net

Table of Synthesized Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

| Aryl Group (from Isoxazolone) | Product | Reference |

|---|---|---|

| 4-Fluorophenyl | 2-amino-6-(1-hydroxyiminoethyl)-5-(4-fluorophenyl)-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | researchgate.net |

| 4-Chlorophenyl | 2-amino-5-(4-chlorophenyl)-6-(1-hydroxyiminoethyl)-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | researchgate.net |

The use of this compound as a direct precursor for the synthesis of quinoline (B57606) scaffolds is not extensively documented in the reviewed scientific literature. While methods exist for synthesizing quinoline and pyrimidoquinoline systems, they typically employ different starting materials and synthetic pathways. researchgate.netnih.gov

The isoxazolone scaffold can be transformed into other heterocyclic systems, particularly larger ring structures. A notable example is the synthesis of macrocyclic α-benzamido-α-benzyl lactones. researchgate.netuzh.ch This transformation involves the C-alkylation of a related precursor, 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one, with a protected ω-hydroxyalkyl iodide. researchgate.netuzh.ch The resulting 4-benzyl-4-(ω-hydroxyalkyl)-2-phenyl-1,3-oxazol-5(4H)-one undergoes a ring transformation when treated with HCl gas in toluene. researchgate.netresearchgate.net This acid-catalyzed process opens the oxazolone (B7731731) ring and facilitates an intramolecular cyclization via the terminal hydroxyl group, thereby forming a new, larger lactone ring. researchgate.netuzh.ch This reaction demonstrates the utility of the core isoxazolone structure as a latent α-amino acid equivalent for the synthesis of complex oxygen-containing macrocycles.

Mechanistic Investigations of Cycloaddition Reactions Involving Isoxazolones

Mechanistic studies involving this compound have primarily focused on its formation and subsequent transformations rather than its participation in cycloaddition reactions. The most prominent cycloaddition reactions associated with isoxazoles are the 1,3-dipolar cycloadditions of nitrile oxides with alkenes or alkynes, which are used for the synthesis of the isoxazole (B147169) ring itself, not reactions of a pre-formed isoxazolone.

The key documented reaction mechanism for 4-arylidene-3-methylisoxazol-5(4H)-ones as precursors is the cascade reaction leading to pyridopyrimidines. researchgate.netscispace.com This pathway is not a cycloaddition but a well-defined sequence of nucleophilic and cyclization steps:

Michael Addition: The reaction initiates with a conjugate addition of the amine group from 2,6-diaminopyrimidin-4(3H)-one to the electron-deficient double bond of the 4-arylidene-3-methylisoxazol-5(4H)-one. scispace.com

Cyclization/Ring Opening: The resulting intermediate undergoes an intramolecular nucleophilic attack, leading to the opening of the strained N-O bond in the isoxazolone ring. This is followed by a recyclization and dehydration sequence that constructs the fused dihydropyridine (B1217469) ring, ultimately yielding the stable pyrido[2,3-d]pyrimidine system. researchgate.netscispace.com

This mechanistic pathway underscores the role of the compound as a reactive intermediate, where the isoxazolone ring acts as a leaving group precursor after facilitating the initial conjugate addition.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-benzyl-3-methylisoxazol-5(4H)-one provides key insights into its proton environment. The chemical shifts (δ) are measured in parts per million (ppm) and reveal the electronic environment of the protons.

A singlet appearing around 2.26-2.41 ppm is assigned to the three protons of the methyl (CH₃) group. researchgate.netacgpubs.org

The protons of the benzyl (B1604629) group's aromatic ring typically appear as a multiplet in the range of 7.49-7.61 ppm. acgpubs.org

A singlet corresponding to the methine proton (ArCH=) is observed around 7.34-7.44 ppm. orientjchem.org

In some instances, the aromatic protons of the benzyl group show distinct signals, such as a doublet of doublets at 8.35 ppm (J = 1.3, 7.4 Hz) for two aromatic protons and a multiplet between 7.49-7.59 ppm for the remaining three aromatic protons. orientjchem.org

The coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. For instance, a doublet of doublets with J values of 1.3 and 7.4 Hz indicates coupling to two different sets of neighboring protons. orientjchem.org The stereochemistry around the exocyclic double bond is typically assigned as the (Z)-isomer based on synthetic methods and spectroscopic data. researchgate.netnih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.26 - 2.41 researchgate.netacgpubs.org | Singlet | - |

| ArCH= | 7.34 - 7.44 orientjchem.org | Singlet | - |

| Aromatic (3H) | 7.49 - 7.61 acgpubs.org | Multiplet | - |

| Aromatic (2H) | 8.35 orientjchem.org | Doublet of doublets | 1.3, 7.4 |

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

The methyl carbon (CH₃) resonates at approximately 11.63-17.4 ppm. acgpubs.orgorientjchem.org

The carbon of the exocyclic double bond (=C) within the isoxazolone ring appears around 114.64-126.0 ppm. acgpubs.orgorientjchem.org

The aromatic carbons of the benzyl group show signals in the region of 127.4-134.01 ppm. researchgate.netorientjchem.org

The methine carbon (ArCH=) is observed at approximately 149.98-152.1 ppm. acgpubs.orgorientjchem.org

The imine carbon (C=N) of the isoxazole (B147169) ring resonates around 161.16-164.9 ppm. acgpubs.orgorientjchem.org

The carbonyl carbon (C=O) gives a signal in the downfield region of 167.88-176.0 ppm. researchgate.netorientjchem.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 11.63 - 17.4 acgpubs.orgorientjchem.org |

| =C (isoxazolone ring) | 114.64 - 126.0 acgpubs.orgorientjchem.org |

| Aromatic | 127.4 - 134.01 researchgate.netorientjchem.org |

| ArCH= | 149.98 - 152.1 acgpubs.orgorientjchem.org |

| C=N | 161.16 - 164.9 acgpubs.orgorientjchem.org |

| C=O | 167.88 - 176.0 researchgate.netorientjchem.org |

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for example, within the aromatic ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. epfl.ch This would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, linking the methyl proton signal to the methyl carbon signal. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between carbon and proton atoms. epfl.ch For example, correlations would be expected between the methyl protons and the C=N and C4 carbons of the isoxazole ring, and between the methine proton (ArCH=) and the carbons of the aromatic ring. These correlations are invaluable for piecing together the molecular structure. youtube.com

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A strong absorption band in the region of 1730-1757 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the isoxazolone ring. researchgate.netorientjchem.org

The C=N stretching vibration of the isoxazole ring typically appears around 1620-1638 cm⁻¹. researchgate.netorientjchem.org

Bands in the region of 1100-1216 cm⁻¹ can be attributed to C-O stretching vibrations. orientjchem.org

Absorptions around 763-879 cm⁻¹ are indicative of C-H bending vibrations in the aromatic ring. orientjchem.org

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Vibrational Frequency (ν, cm⁻¹) |

| C=O (carbonyl) | 1730 - 1757 researchgate.netorientjchem.org |

| C=N (imine) | 1620 - 1638 researchgate.netorientjchem.org |

| C-O | 1100 - 1216 orientjchem.org |

| C-H (aromatic bending) | 763 - 879 orientjchem.org |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 187. researchgate.net The presence of a protonated molecular ion [M+H]⁺ at m/z 188 is also reported. acgpubs.org

The fragmentation pattern can give clues about the structure. Common fragmentation pathways for isoxazole derivatives involve the cleavage of the N-O bond and subsequent loss of small molecules like CO and CH₃CN. researchgate.net Observed fragment ions for this compound include m/z 147.01, 128.06, 89.02, and 81.02, which can be rationalized by the fragmentation of the parent molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org Organic molecules with conjugated systems, such as the one present in this compound, exhibit characteristic UV-Vis absorption spectra. The electronic transitions observed are typically π → π* and n → π* transitions. rsc.org The extended conjugation involving the benzylidene group and the isoxazolone ring is expected to result in absorption maxima (λmax) in the UV region. For related (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, UV-Vis spectra have been recorded and analyzed. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry) to Study Redox Behavior

The study of the electrochemical behavior of this compound and its derivatives provides valuable insights into their redox properties, which are fundamental to their reactivity and potential applications in areas such as materials science and medicinal chemistry. Cyclic voltammetry (CV) is a powerful technique to investigate the oxidation and reduction processes of these compounds.

Research on a series of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has demonstrated that these derivatives exhibit significant redox activity. nih.gov Studies using cyclic voltammetry have shown that these compounds display distinct oxidation and reduction potentials. nih.gov The voltammograms, typically recorded at a scan rate of 50 mV s⁻¹, reveal the nature of the redox processes, indicating whether they are reversible, irreversible, or quasi-reversible. nih.gov For instance, the reduction waves for some derivatives have been observed in a potential range of 0.27 to 0.72 V. nih.gov

While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, the general electrochemical behavior of the isoxazol-5(4H)-one scaffold suggests that the benzyl substituent will influence the electron density of the heterocyclic ring, thereby affecting its oxidation and reduction potentials. The electrochemical characterization of a related derivative, (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (HBIM), has also been a subject of investigation, indicating the broader interest in the redox properties of this class of compounds. researchgate.net

| Compound | Technique | Observed Redox Behavior | Potential Range (V) | Reference |

|---|---|---|---|---|

| 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one Derivatives | Cyclic Voltammetry | Intensive oxidation and reduction potentials observed. | Reduction waves observed from 0.27 to 0.72 V for some derivatives. | nih.gov |

| (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (HBIM) | Cyclic Voltammetry | Characterized by CV, indicating redox activity. | N/A | researchgate.net |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA) for Stability Assessment

The thermal stability of isoxazol-5(4H)-one derivatives has been investigated in several studies. For example, the thermal stability of (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (HBIM) has been studied using TGA, highlighting the importance of thermal characterization for this class of compounds. researchgate.net Although specific TGA data for this compound is not explicitly provided in the reviewed literature, the analysis of related structures offers valuable insights.

TGA is often used to characterize catalysts and materials used in the synthesis of these heterocycles. For instance, the thermal stability of a metformin-functionalized β-cyclodextrin immobilized with Cu(I), a catalyst used in the synthesis of isoxazole derivatives, was analyzed by TGA. The analysis revealed weight loss at specific temperature ranges, corresponding to the removal of adsorbed water and the decomposition of the organic moiety.

| Compound/Material | Technique | Key Findings | Reference |

|---|---|---|---|

| (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (HBIM) | Thermogravimetric Analysis (TGA) | Thermal stability was studied, indicating the compound's behavior upon heating. | researchgate.net |

Conclusion and Future Research Directions

Summary of Current Research Advancements

Research into 4-benzyl-3-methylisoxazol-5(4H)-one and its derivatives has seen significant progress, primarily centered on the development of efficient and environmentally conscious synthetic methods. The predominant approach involves a one-pot, three-component condensation reaction of an aldehyde (like benzaldehyde), a β-ketoester (commonly ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. orientjchem.orgmdpi.comsemanticscholar.org This strategy has been refined through the exploration of a wide array of catalysts and reaction conditions.

Advancements include the use of simple, green catalysts such as citric acid orientjchem.orgsemanticscholar.org, L-valine ias.ac.in, and guanidine (B92328) hydrochloride researchgate.net in aqueous media, which offer advantages like mild reaction conditions and easy work-up procedures. orientjchem.org The drive for sustainable chemistry is further evidenced by the successful application of biocatalysts like lipase (B570770) researchgate.net and modified natural polymers such as propylamine-functionalized cellulose (B213188). mdpi.compreprints.org These biocatalysts are often reusable and operate effectively in water at room temperature. researchgate.netmdpi.com

Furthermore, nanotechnology has been introduced into the synthetic protocols with the development of magnetic nanocatalysts, for instance, a poly(1,8-diaminonaphthalene)-nickel composite, which allows for easy separation and reuse while promoting high product yields. nih.gov Non-conventional energy sources have also been successfully employed to drive the synthesis, including natural sunlight semnan.ac.ir, microwave irradiation mdpi.comresearchgate.net, and ultrasound tandfonline.com, often leading to significantly reduced reaction times and improved energy efficiency. semnan.ac.irresearchgate.net Beyond synthesis, initial investigations into the photophysical properties of these compounds have revealed that some derivatives exhibit fluorescence, suggesting potential applications in materials science. rsc.org

Identification of Emerging Trends and Unresolved Challenges in this compound Chemistry

The chemistry of this compound is increasingly guided by the principles of green chemistry. A dominant trend is the move away from traditional organic solvents towards aqueous reaction media. researchgate.netsemnan.ac.irtandfonline.com This is coupled with the development of biodegradable, low-cost, and reusable catalysts. orientjchem.orgmdpi.comnih.gov The use of energy-efficient activation methods, such as photochemistry and sonochemistry, is another emerging area that aligns with sustainable synthetic goals. mdpi.comtandfonline.com

Despite these advancements, several challenges remain. While many synthetic methods are reported as high-yielding, the substrate scope can sometimes be limited, and reactions with certain substituted aldehydes may result in lower yields or require longer reaction times. A significant challenge is the control of stereoselectivity. The majority of reported syntheses yield the thermodynamically more stable (Z)-isomer, and methods for selectively obtaining the (E)-isomer are less common. researchgate.netacgpubs.orgresearchgate.net

Furthermore, while numerous catalytic systems have been introduced, a deep mechanistic understanding is often lacking. rsc.org Elucidating the precise reaction pathways, including the role of the catalyst and the sequence of bond formations, is crucial for rational catalyst design and reaction optimization. rsc.org Another persistent challenge is ensuring the long-term stability and reusability of catalysts over multiple cycles without a significant loss of activity, a key factor for industrial applicability. nih.govrsc.orgresearchgate.net

Prospective Avenues for Developing Novel Synthetic Methodologies

Future research into the synthesis of this compound is poised to explore several innovative avenues. One promising direction is the expansion of continuous flow photochemistry. mdpi.com This technique offers precise control over reaction parameters, enhanced safety, and potential for scalability, representing a significant improvement over batch processes.

The exploration of novel catalytic systems remains a central theme. This includes the design of more sophisticated and highly active biocatalysts and synthetic enzyme mimics ("synzymes") that can operate under mild conditions with high selectivity. rsc.org The development of multifunctional nanocatalysts that not only facilitate the reaction but also possess other properties (e.g., magnetic, optical) is another fertile ground for research. nih.gov